![molecular formula C11H15Cl2N3O2 B1318429 [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride CAS No. 1158326-42-1](/img/structure/B1318429.png)
[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as (1H-benzimidazol-2-ylmethyl)amine dihydrochloride hydrate, has a CAS Number of 1155659-33-8 . It is a solid substance with a molecular weight of 238.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 . This indicates that the compound consists of a benzimidazole ring attached to a methylamine group, along with two hydrochloride ions and a water molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.
Aplicaciones Científicas De Investigación
Antihypertensive Activity:
- Benzimidazole derivatives, including structures similar to “[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride”, have been synthesized and evaluated for their potent antihypertensive activity (Sharma, Kohli, & Sharma, 2010).
Fluorescence Applications:
- Research on the development of the {M(CO)3}+ core for fluorescence applications has involved benzimidazole derivatives. These studies focus on their coordination properties and potential use in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial and Genotoxic Properties:
- Several derivatives of 1H-benzoimidazol-2-ylamine have been synthesized and investigated for their antimicrobial and genotoxic activities. This includes research into their structural and biological properties (Benvenuti et al., 1997).
Anticancer Evaluation:
- Derivatives of benzimidazole have been evaluated for their potential anticancer properties. This includes studies on their synthesis, characterization, and in vitro anticancer evaluation (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial Activity of Novel Derivatives:
- Novel benzimidazole derivatives have been synthesized and tested for their in vitro antibacterial and antifungal properties against human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).
Antitubercular and Antimicrobial Activities:
- Benzimidazole acetic acid derivatives have been synthesized and investigated for their antitubercular and antimicrobial activities, showing promising results in comparison to standard drugs (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known to interact with its target, trypsin-1 . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing various biological processes.
Análisis Bioquímico
Biochemical Properties
[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions . The compound’s interactions with biomolecules are primarily through binding to active sites or altering the conformation of proteins, thereby modulating their activity.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, leading to changes in downstream gene expression . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes or proteins, altering their activity. This can result in the inhibition of enzyme activity, leading to changes in metabolic pathways . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the flow of metabolites through metabolic pathways . This can result in alterations in energy production, biosynthesis, and other cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be taken up by cells through specific transporters, and its distribution within tissues can be influenced by binding to proteins or other cellular components . This affects the localization and accumulation of the compound, which in turn influences its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOULBUOIQEST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
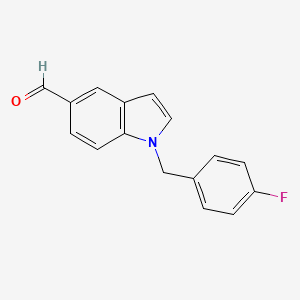
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
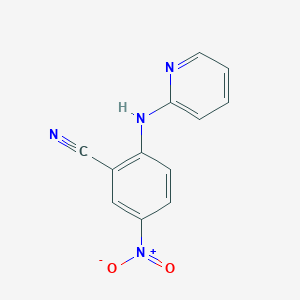
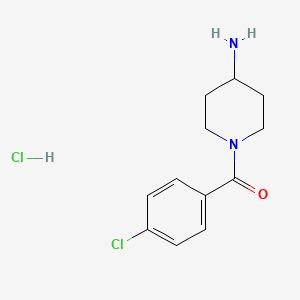

![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

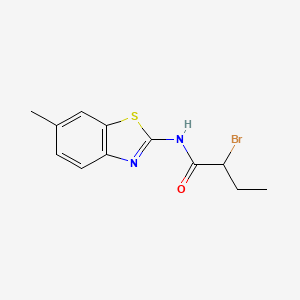
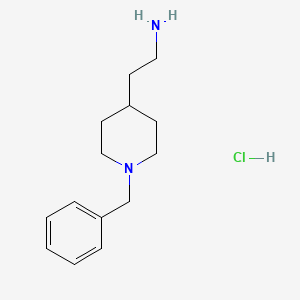
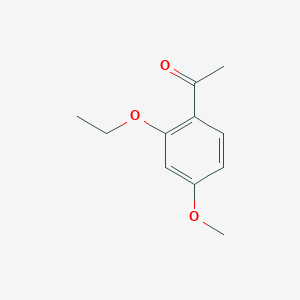
![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)
